6-Methoxy-7-methylisoindolin-1-one
Description
6-Methoxy-7-methylisoindolin-1-one is a heterocyclic organic compound featuring an isoindolinone core substituted with methoxy (-OCH₃) and methyl (-CH₃) groups at the 6- and 7-positions, respectively. The compound is cataloged under reference number 10-F728295 by CymitQuimica, though commercial availability is currently discontinued . Limited toxicity or pharmacological data are publicly available, necessitating cautious handling and further research to elucidate its biological and industrial relevance.
Properties
IUPAC Name |
6-methoxy-7-methyl-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-6-8(13-2)4-3-7-5-11-10(12)9(6)7/h3-4H,5H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZDRBBAYZARKBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C(=O)NC2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-7-methylisoindolin-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a methoxy-substituted aniline derivative with a suitable carbonyl compound under acidic or basic conditions to form the isoindoline ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-7-methylisoindolin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or other substituents .
Scientific Research Applications
6-Methoxy-7-methylisoindolin-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Methoxy-7-methylisoindolin-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
7-Methoxyisoindolin-1-one
Structural Differences :
- Substituents : Lacks the 7-methyl group present in 6-Methoxy-7-methylisoindolin-1-one.
- Molecular Formula: C₉H₉NO₂ vs. C₁₀H₁₁NO₂ (estimated for this compound).
- Molecular Weight : 163.17 g/mol vs. ~177.18 g/mol (calculated).
Physicochemical Properties :
Other Isoindolinone Derivatives
- 3-((3-Bromopropyl)carbamoyl)phenyl)boronic acid and 1-(2-Amino-2-oxoethyl)piperidine-4-carboxylic acid: These compounds share the isoindolinone or related heterocyclic frameworks but differ in functional groups (e.g., boronic acid, piperidine), leading to divergent reactivity and applications in cross-coupling reactions or peptide synthesis .
Data Table: Key Properties of Selected Isoindolinones
Biological Activity
6-Methoxy-7-methylisoindolin-1-one is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy and neuroprotection. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C10H11NO2
- Molecular Weight : 175.20 g/mol
- CAS Number : 1138220-74-2
The compound features an isoindolinone core structure, which is significant for its interaction with various biological targets.
This compound has been identified as a potential inhibitor of cyclin-dependent kinase 7 (CDK7) and receptor-interacting protein kinase 1 (RIPK1).
Target Proteins
- CDK7 : Inhibition leads to disruption in cell cycle regulation, potentially inducing cell cycle arrest and apoptosis in cancer cells.
- RIPK1 : Acts as a type III inhibitor, preventing necroptosis—a form of programmed cell death—by inhibiting downstream effectors such as RIPK3 and MLKL.
Anticancer Properties
Research has demonstrated that this compound exhibits significant anticancer properties:
- Inhibition of Tumor Growth : In vitro studies have shown that the compound effectively inhibits the proliferation of various cancer cell lines by inducing cell cycle arrest. For example, treatment with this compound has resulted in a reduction of cell viability in human breast cancer cells (MCF-7) with an IC50 value indicating potency against these cells .
Neuroprotective Effects
The compound also shows promise in neuroprotection:
- Reduction of Neuroinflammation : By inhibiting RIPK1, it may mitigate neuroinflammatory responses associated with neurodegenerative diseases. Studies indicate that compounds targeting RIPK1 can reduce neuronal cell death in models of Alzheimer's disease.
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics. However, toxicity assessments indicate that while the compound is generally well-tolerated at therapeutic doses, further studies are required to fully understand its safety profile in vivo .
Case Studies
| Study | Findings |
|---|---|
| Study on CDK7 Inhibition | Demonstrated that this compound significantly inhibits CDK7 activity, leading to reduced proliferation in cancer cells. |
| Neuroprotection Study | Showed that the compound effectively reduced neuronal death in models of neurodegeneration by inhibiting RIPK1-mediated necroptosis. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
